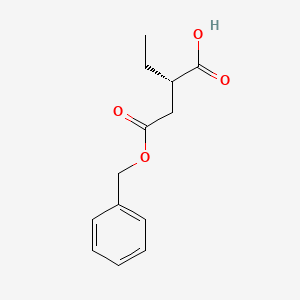

(S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-ethyl-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-11(13(15)16)8-12(14)17-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIPZUZLYSJBGR-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the benzyloxy group and the butanoic acid backbone.

Formation of the Benzyloxy Group: This can be achieved through the reaction of benzyl alcohol with an appropriate halogenated compound under basic conditions.

Attachment to Butanoic Acid: The benzyloxy group is then attached to the butanoic acid backbone through esterification or other suitable coupling reactions.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

Formation of the Ketone Group: The ketone functional group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethyl groups, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of peptide-alkoxyamine drugs, which have shown promise in treating various diseases due to their unique mechanism of action . The compound's structure allows for modifications that enhance pharmacological properties, making it a valuable building block in drug design.

Case Study: Inhibitors for Neurotransmitter Transporters

Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity on excitatory amino acid transporters (EAATs). These inhibitors are being explored for potential applications in neurodegenerative diseases . The introduction of a benzyloxy group into the structure has been shown to enhance potency compared to parent compounds, indicating its importance in developing more effective therapeutic agents.

Biocatalysis

Enzymatic Synthesis

The compound is also involved in biocatalytic processes where it acts as a substrate for various enzymes. For example, the regioselective and enantioselective opening of itaconic anhydride using chiral nucleophiles has been reported, leading to the formation of novel enantioenriched compounds . This method highlights the compound's utility in green chemistry approaches, promoting environmentally friendly synthesis routes.

| Process | Enzyme Used | Yield (%) | Selectivity |

|---|---|---|---|

| Enzymatic Kinetic Resolution | PCL | 91.3 | High |

| Regioselective Esterification | CALB | 100 | Excellent |

Organic Synthesis

Synthesis of Complex Molecules

this compound is pivotal in synthesizing complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis. For instance, it has been used as a precursor for creating dibenzylamino derivatives with high yields . This versatility is crucial for developing new materials and compounds with specific properties.

Industrial Applications

Commercial Production

The compound's synthesis methods have been optimized for industrial applications, allowing for high-yield production at low costs. This efficiency makes this compound attractive for pharmaceutical companies looking to scale up production while maintaining quality . Its role as an intermediate in producing other valuable compounds further enhances its commercial viability.

Mechanism of Action

The mechanism of action of (S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the ketone and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs based on substituent variations, molecular weights, and functional groups (data derived from , and 7):

Key Observations:

- Electronic Effects: The methoxy group in 3-Benzyl-4-methoxy-4-oxobutanoic acid is less electron-withdrawing than benzyloxy, which may alter acidity (pKa) and solubility in polar solvents .

- Reactivity: The methylene group in 4-(Benzyloxy)-2-methylene-4-oxobutanoic acid (CAS 48162-88-5) likely enhances susceptibility to Michael addition reactions compared to the ethyl group in the target compound .

Stereochemical and Hydration Considerations

- Enantiomeric Specificity : The (S)-configuration of the target compound distinguishes it from analogs like the (R)-enantiomer (CAS 122225-33-6), which may exhibit divergent biological activity or crystallization behavior .

- Hydrate Forms: Compounds such as (S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid hydrate () demonstrate the importance of hydration states in solubility and stability, a factor that may extend to the target compound .

Biological Activity

(S)-4-(Benzyloxy)-2-ethyl-4-oxobutanoic acid (referred to as OBS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant research findings.

1. Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C13H16O4

- Molecular Weight: 236.27 g/mol

This compound features a benzyloxy group, which is known to enhance biological activity by improving lipophilicity and facilitating cellular uptake.

2. Antimicrobial Activity

The antimicrobial properties of OBS have been evaluated against various bacterial strains, demonstrating significant effectiveness. The compound has shown activity against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate to High |

| Pseudomonas aeruginosa | Moderate |

| Escherichia coli | Moderate |

| Klebsiella pneumonia | Moderate |

| Salmonella typhimurium | Low |

Research indicates that OBS exhibits its antibacterial effects primarily through the inhibition of biofilm formation and interference with quorum sensing (QS) mechanisms in bacteria. This is particularly evident in studies involving Pseudomonas aeruginosa and Staphylococcus aureus, where the compound effectively reduced virulence factor production by disrupting QS signaling pathways .

3. Anticancer Activity

In addition to its antimicrobial properties, OBS has been investigated for its anticancer potential. Various studies have reported that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines.

3.1 Case Studies

-

Study on Breast Cancer Cells:

- Cell Line: MCF-7

- IC50 Value: 15 µM

- Mechanism: Induction of apoptosis via the mitochondrial pathway.

-

Study on Colon Cancer Cells:

- Cell Line: HCT116

- IC50 Value: 12 µM

- Mechanism: Cell cycle arrest at the G1 phase.

These findings suggest that OBS may serve as a promising lead compound for the development of new anticancer agents.

4. Structure-Activity Relationship (SAR)

The biological activity of OBS can be influenced by structural modifications. A systematic SAR study has identified key modifications that enhance its efficacy:

5. Conclusion

This compound demonstrates significant antimicrobial and anticancer activities, making it a valuable compound for further research and development in medicinal chemistry. Its ability to disrupt bacterial virulence mechanisms and induce apoptosis in cancer cells highlights its therapeutic potential.

6. Future Directions

Further studies are necessary to explore the full range of biological activities of OBS, including:

- In vivo efficacy and safety assessments.

- Mechanistic studies to elucidate its action pathways.

- Development of analogs with improved potency and selectivity.

By continuing to investigate this compound, researchers may uncover new therapeutic strategies for treating infections and cancer.

Q & A

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate chemical waste according to halogen/organic categories for professional treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.